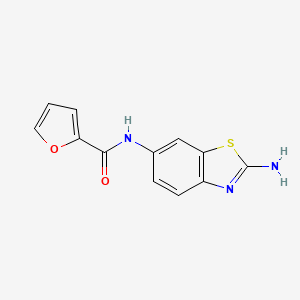

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide, commonly referred to as F2CBA, is a derivative of furan-2-carboxylic acid and is a synthetic compound. It is an important intermediate in the synthesis of a variety of organic compounds and has many applications in research and industry. F2CBA is a versatile compound that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, F2CBA has been studied for its potential use in the treatment of certain diseases and conditions.

Applications De Recherche Scientifique

1. Synthesis of Pharmacologically Relevant Compounds

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide has been utilized as a starting material in the synthesis of pharmacologically relevant compounds. For instance, it played a key role in the synthesis of dehydro-homopilopic acid, a precursor for the production of both enantiomers of pilocarpine, an important pharmaceutical agent (Schmidt et al., 2021).

2. Development of Novel Chemical Compounds

Research has also focused on the development of new chemical entities using this compound. For example, novel cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes were synthesized, showcasing the compound’s versatility in creating new chemical structures with potential applications in various fields (Racané et al., 2003).

3. Antimicrobial Applications

This compound has been used in the preparation of new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole. The in vitro antimicrobial screening of these compounds revealed promising results against various bacterial and fungal species, indicating the potential of this compound in the development of new antimicrobial agents (Patel & Shaikh, 2010).

4. Synthesis of Highly Functionalized Substituted Aniline Products

The compound has been instrumental in the synthesis of highly functionalized and substituted aniline products. By using specific phosphine ligands, acetylenic amides are converted into 2-aminofurans, demonstrating the compound’s utility in complex chemical reactions and synthesis (Li et al., 2019).

5. Catalysis in Amide Formation

It has been identified as an effective catalyst for dehydrative amide formation of carboxylic acids and amines. This showcases its role in facilitating important chemical transformations, broadening the scope of its applications in synthetic chemistry (Tam et al., 2015).

6. Synthesis of Bioactive Quinazolin-4(3H)-ones

The compound has been used in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, highlighting its role in the creation of bioactive molecules that could have significant pharmaceutical implications (Yu et al., 2018).

Propriétés

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDZIJQYOAHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)